![molecular formula C13H15N5O2S2 B2371513 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 932961-22-3](/img/structure/B2371513.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H15N5O2S2 and its molecular weight is 337.42. The purity is usually 95%.
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Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to a range of pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C17H19N5O2S3 |
Molecular Weight | 421.6 g/mol |
IUPAC Name | This compound |
Antiviral Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antiviral properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit viral replication effectively. A study highlighted that certain thiadiazole derivatives demonstrated IC50 values as low as 0.35 μM against hepatitis C virus (HCV) NS5B RNA polymerase . This suggests that this compound may also possess similar antiviral properties.
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives is well-documented. Compounds with the 1,3,4-thiadiazole scaffold have shown activity against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32.6 μg/mL |
Escherichia coli | 47.5 μg/mL |
In vitro studies indicate that modifications at specific positions on the thiadiazole ring can enhance antibacterial efficacy . The compound's ability to inhibit both Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory and Analgesic Properties
Thiadiazole derivatives have also been explored for their anti-inflammatory and analgesic effects. The presence of the thiadiazole ring is associated with the inhibition of inflammatory mediators and pain pathways in various models . This activity could be beneficial in developing treatments for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Biological Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. The findings indicated that compounds with specific substitutions exhibited enhanced activity against bacterial strains and showed promise as antiviral agents .
- Anticancer Potential : Another research effort identified novel anticancer compounds through screening libraries that included thiadiazole derivatives. These compounds demonstrated cytostatic properties against cancer cell lines .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of thiadiazoles revealed that modifications at certain positions significantly influence biological activity. For instance, introducing halogen groups at specific locations on the thiadiazole ring improved antimicrobial potency .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been synthesized and tested against various bacterial strains. A study identified that derivatives similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Antiviral Properties
Thiadiazole derivatives have also been explored for their antiviral activities. In vitro studies indicated that certain thiadiazole compounds inhibited viral replication effectively. For example, a derivative with a similar structure was reported to inhibit the activity of hepatitis C virus NS5B polymerase with an IC50 value of approximately 32 µM . This suggests potential applications in developing antiviral agents targeting viral polymerases.
Anticancer Research
Recent investigations into the anticancer properties of thiadiazole derivatives indicate that they may exert cytotoxic effects on cancer cell lines. For example, compounds derived from N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide were shown to induce apoptosis in human cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways . The structural modifications in thiadiazole derivatives can enhance their selectivity and potency against different cancer types.
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its insecticidal properties. In a study focusing on novel insecticides derived from thiadiazole frameworks, it was found that certain derivatives exhibited significant activity against common agricultural pests. The effectiveness was attributed to their ability to disrupt insect growth and development . The application of these compounds could lead to the development of safer and more effective pesticides.
Material Science Applications
Polymer Chemistry
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide can serve as a building block in the synthesis of novel polymers with enhanced properties. The incorporation of thiadiazole units into polymer backbones has been shown to improve thermal stability and mechanical strength . This opens avenues for creating advanced materials suitable for various industrial applications.
Summary Table of Applications
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-2-10-17-18-13(22-10)15-9(19)6-21-11-7-4-3-5-8(7)14-12(20)16-11/h2-6H2,1H3,(H,14,16,20)(H,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSWASVIYIYACI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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